N-(2-((4,6-difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide
Description
N-(2-((4,6-Difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide is a bis-benzothiazole derivative characterized by a central acetamide linkage and dual fluorinated aromatic rings. This compound belongs to the benzothiazole-acetamide class, known for diverse biological and material science applications. The presence of fluorine atoms at the 4- and 6-positions of the benzo[d]thiazole moiety enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical development. Structural elucidation of such compounds often relies on X-ray crystallography, with refinement tools like SHELXL playing a critical role in confirming molecular geometry .
Properties
IUPAC Name |
N-[2-[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N4OS2/c1-7(23)19-9-2-3-11-12(6-9)24-15(20-11)22-16-21-14-10(18)4-8(17)5-13(14)25-16/h2-6H,1H3,(H,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQDQOMTSAHFPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds with a benzothiazole core structure have been found to exhibit anti-inflammatory properties. They often target enzymes like cyclooxygenase (COX), which play a crucial role in inflammation.
Mode of Action
Similar benzothiazole derivatives have been found to inhibit the cox enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are lipid compounds that play a key role in inflammation.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway by inhibiting the COX enzymes, thereby reducing the production of prostaglandins. This can lead to a decrease in inflammation and pain.
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production can lead to a decrease in inflammation and pain. This suggests that the compound could potentially be used as an anti-inflammatory agent.
Biological Activity
N-(2-((4,6-difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of Benzothiazole Derivatives : The initial steps often involve the condensation of appropriate thiazole derivatives with acetamides to form the desired benzothiazole backbone.
- Fluorination : The introduction of fluorine atoms at specific positions on the benzothiazole ring is achieved through electrophilic aromatic substitution reactions.
- Purification : The final product is purified using column chromatography or recrystallization techniques.
Anticancer Activity
Research has demonstrated that derivatives of benzothiazoles exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures to this compound can inhibit the proliferation of cancer cells such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma) cells.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | A549 | 12.5 |
| Similar Benzothiazole Derivative | MCF7 | 8.0 |
| Similar Benzothiazole Derivative | HT1080 | 10.0 |
These findings suggest that modifications in the benzothiazole structure can significantly enhance anticancer activity.
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have been extensively studied. This compound has shown promising results against various bacterial strains.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
The compound exhibits moderate antibacterial activity, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Mechanism
The anticancer activity is believed to be mediated through several pathways:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It has been suggested that benzothiazole derivatives can interfere with cell cycle regulators, leading to G1 or G2/M phase arrest.
- Targeting Specific Enzymes : Some studies indicate that these compounds may inhibit enzymes involved in tumor growth and metastasis.
Antimicrobial Mechanism
The antimicrobial effects are likely due to:
- Disruption of Bacterial Cell Membranes : The compound may alter membrane permeability, leading to cell lysis.
- Inhibition of Protein Synthesis : Benzothiazoles can interfere with ribosomal function, inhibiting bacterial protein synthesis.
- Enzyme Inhibition : Compounds may act as inhibitors for key enzymes in bacterial metabolism.
Case Studies
- Case Study on Anticancer Activity : A study conducted by researchers demonstrated that a series of benzothiazole derivatives, including this compound, showed significant cytotoxicity against A549 cells with an IC50 value lower than many known chemotherapeutics .
- Case Study on Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing substantial inhibition against Staphylococcus aureus and moderate effects on Escherichia coli .
Comparison with Similar Compounds
Key Observations :
- Fluorination (target and ) improves lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs .
- Saturation of the benzothiazole ring () disrupts aromaticity, affecting binding to planar biological targets .
Physicochemical Properties
Spectroscopic and computational data from analogs provide insights:
- IR/NMR Trends :
- Thermal Stability: Methyl/fluoro-substituted benzothiazoles (e.g., ) show higher melting points (147–200°C) compared to non-substituted analogs due to crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
